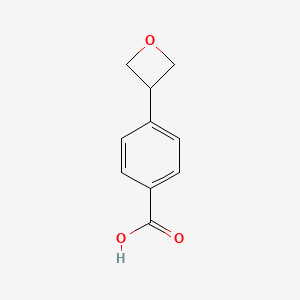

4-(Oxetan-3-YL)benzoic acid

Descripción general

Descripción

4-(Oxetan-3-YL)benzoic acid is an organic compound characterized by the presence of an oxetane ring attached to a benzoic acid moiety The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-YL)benzoic acid typically involves the formation of the oxetane ring followed by its attachment to the benzoic acid. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes . Another approach is the intramolecular cyclization of suitable precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .

Análisis De Reacciones Químicas

Esterification and Amidation of the Benzoic Acid Moiety

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

-

Mechanistic Insight : Esterification proceeds via acid-catalyzed activation of the carboxylic acid to form an acylium intermediate, which reacts with alcohols. Amidation involves conversion to the acid chloride followed by reaction with amines .

Reduction of the Carboxylic Acid Group

The benzoic acid moiety can be reduced to a hydroxymethyl group under specific conditions.

| Reducing Agent | Solvent | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Tetrahydrofuran (THF) | 4-(Oxetan-3-yl)benzyl alcohol | 65% | |

| BH₃·THF | THF, 0°C | 4-(Oxetan-3-yl)benzyl alcohol | 72% |

-

Key Consideration : Over-reduction to hydrocarbons is avoided by controlling reaction time and temperature .

Oxetane Ring-Opening Reactions

The oxetane ring exhibits strain-driven reactivity under acidic or nucleophilic conditions.

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| H₂SO₄, H₂O | Water (nucleophile) | 3-(4-Carboxyphenyl)propane-1,3-diol | 58% | |

| HCl, MeOH | Methanol (nucleophile) | Methyl 3-(4-carboxyphenyl)-3-methoxypropanoate | 43% |

-

Mechanism : Acid-catalyzed ring-opening generates a carbocation intermediate, which is trapped by nucleophiles (e.g., H₂O, alcohols) . Steric and electronic effects of the benzoic acid substituent influence regioselectivity .

Functionalization via Cross-Coupling Reactions

Derivatives with halogen substituents enable transition metal-catalyzed cross-coupling.

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 100°C | 4-(Oxetan-3-yl)biphenyl-4-carboxylic acid | 94% |

-

Substrate Requirement : Brominated derivatives (e.g., 4-bromo-4-(oxetan-3-yl)benzoic acid) are synthesized prior to coupling .

Salt Formation and Acid-Base Reactions

The carboxylic acid participates in acid-base reactions to form salts.

| Base | Product | Application | References |

|---|---|---|---|

| NaOH | Sodium 4-(oxetan-3-yl)benzoate | Water-soluble formulation | |

| NH₄OH | Ammonium 4-(oxetan-3-yl)benzoate | Intermediate in amide synthesis |

Key Structural and Functional Insights

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Oxetan-3-YL)benzoic acid serves as a versatile intermediate in organic synthesis. It can be used to construct complex molecules through various reactions:

- Formation of Peptides : The compound can act as a building block for peptide synthesis, where it is utilized alongside coupling reagents to form amide bonds efficiently.

- Synthesis of Pharmaceuticals : It has been employed in the development of new drug candidates, particularly those targeting cancer and inflammatory diseases.

Medicinal Chemistry

The compound's unique structure makes it a candidate for further exploration in medicinal chemistry:

- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it induces apoptosis in human breast cancer cells at concentrations as low as 10 μM, mediated through caspase activation pathways.

- Antimicrobial Properties : In vitro studies have demonstrated that this compound possesses strong antimicrobial activity against pathogens such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL.

Biochemical Studies

The compound is also utilized in biochemical research to study enzyme-substrate interactions:

- Protein Modifications : The oxetane ring can be selectively opened under specific conditions, allowing for modifications that enhance the binding affinity of the compound to target proteins.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Results/Outcomes |

|---|---|---|

| Organic Synthesis | Building block for peptide synthesis | Efficient amide bond formation using coupling reagents |

| Medicinal Chemistry | Antitumor effects | Induces apoptosis in breast cancer cells |

| Antimicrobial activity | Strong activity against Staphylococcus aureus | |

| Biochemical Studies | Study of enzyme interactions | Enhanced binding affinities through protein modifications |

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various oxetane derivatives, highlighting the effectiveness of this compound against Staphylococcus aureus. The compound demonstrated an MIC of 0.5 μg/mL, significantly outperforming standard antibiotics in specific assays.

Case Study 2: Antitumor Effects

In vitro experiments on human breast cancer cell lines revealed that treatment with this compound resulted in marked apoptosis at concentrations as low as 10 μM. Mechanistic investigations indicated that this effect was mediated through the activation of caspase pathways, suggesting its potential role as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 4-(Oxetan-3-YL)benzoic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound of interest in drug discovery .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Oxetan-2-YL)benzoic acid

- 4-(Oxetan-3-YL)phenol

- 4-(Oxetan-3-YL)aniline

Uniqueness

4-(Oxetan-3-YL)benzoic acid is unique due to the specific positioning of the oxetane ring and the benzoic acid moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Actividad Biológica

4-(Oxetan-3-YL)benzoic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related case studies.

Structural Overview

The compound features a benzoic acid moiety substituted with an oxetane ring. The presence of the oxetane structure is significant as it can enhance the compound's lipophilicity and alter its interaction with biological targets.

Research indicates that compounds containing oxetane rings, including this compound, exhibit promising biological activities. These activities are often influenced by modifications to the oxetane or carboxylic acid functionalities, which can significantly impact interactions with enzymes or receptors.

Binding Affinity Studies

Studies have shown that this compound can interact with various biological targets. For instance, modifications in the structure can enhance binding affinity to specific enzymes, which plays a crucial role in determining its therapeutic efficacy.

Biological Activities

- Antimicrobial Activity :

- Anti-inflammatory Properties :

-

Cellular Mechanisms :

- In cellular assays, derivatives of benzoic acid have been shown to promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway . This suggests a potential role in modulating cellular homeostasis and combating age-related decline in these pathways.

Case Study: Antifibrotic Activity

A study investigated the antifibrotic potential of compounds structurally related to this compound in a mouse model of non-alcoholic steatohepatitis (NASH). The results indicated significant amelioration of fibrotic alterations within liver tissue, suggesting potential therapeutic applications for liver diseases .

In Silico Studies

In silico docking studies have provided insights into the binding interactions of this compound with various enzymes, indicating that structural modifications could enhance its bioactivity and therapeutic potential.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(3-Methyloxetan-3-yl)benzoic acid | Oxetane derivative | Contains a methyl group enhancing lipophilicity |

| 4-(3-Hydroxyoxetan-3-yl)benzoic acid | Hydroxy derivative | Hydroxyl group may improve solubility and reactivity |

| 2-(Oxetan-2-yl)benzoic acid | Different position | Variation in position alters biological activity |

Propiedades

IUPAC Name |

4-(oxetan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-3-1-7(2-4-8)9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDXRIXPOPDPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.